5-(3-Acetylaminophenyl)-2-hydroxypyridine
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Overview
Description
5-(3-Acetylaminophenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and an acetylamino group attached to the phenyl ring at the third position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylaminophenyl)-2-hydroxypyridine typically involves the reaction of 3-acetylaminophenylboronic acid with 2-bromopyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of recyclable catalysts and green solvents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylaminophenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-(3-Acetylaminophenyl)-2-pyridone.
Reduction: Formation of 5-(3-Aminophenyl)-2-hydroxypyridine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Acetylaminophenyl)-2-hydroxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetylamino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminophenyl)-2-hydroxypyridine: Similar structure but with an amino group instead of an acetylamino group.
5-(3-Acetylaminophenyl)-2-pyridone: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-Acetylaminophenylboronic acid: Precursor used in the synthesis of 5-(3-Acetylaminophenyl)-2-hydroxypyridine.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an acetylamino group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-(6-oxo-1H-pyridin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)15-12-4-2-3-10(7-12)11-5-6-13(17)14-8-11/h2-8H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGJGFRLOJQOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682910 |
Source
|
Record name | N-[3-(6-Oxo-1,6-dihydropyridin-3-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111116-26-7 |
Source
|
Record name | N-[3-(6-Oxo-1,6-dihydropyridin-3-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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